

# A Technical Guide to the Commercial Sources and Bioanalytical Application of Amantadine-d6

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## Compound of Interest

Compound Name: Amantadine-d6

Cat. No.: B15141316

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This technical guide provides a comprehensive overview of the commercial availability of **Amantadine-d6**, a deuterated internal standard essential for the accurate quantification of the antiviral and anti-Parkinsonian drug amantadine. This document details commercially available sources, their reported specifications, and in-depth experimental protocols for the utilization of **Amantadine-d6** in bioanalytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Commercial Availability of Amantadine-d6

**Amantadine-d6** is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key information for sourcing this compound.

Table 1: Commercial Suppliers of **Amantadine-d6**

Supplier	Website	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Simson Pharma Limited	--INVALID-LINK--	1219805-53-4	C <sub>10</sub> H <sub>11</sub> D <sub>6</sub> N	157.29
MedChemExpress	--INVALID-LINK--	1219805-53-4	C <sub>10</sub> H <sub>11</sub> D <sub>6</sub> N	157.29
Pharmaffiliates	--INVALID-LINK--	1219805-53-4	C <sub>10</sub> H <sub>11</sub> D <sub>6</sub> N	157.29
Clearsynth	--INVALID-LINK--	1219805-53-4	C <sub>10</sub> H <sub>11</sub> D <sub>6</sub> N	157.3
CymitQuimica	--INVALID-LINK--	1219805-53-4	C <sub>10</sub> H <sub>11</sub> D <sub>6</sub> N	157.29
Cro Splendid Lab Private Limited	--INVALID-LINK--	1219805-53-4	C <sub>10</sub> H <sub>11</sub> D <sub>6</sub> N	157.29

Table 2: Reported Specifications of Commercial **Amantadine-d6**

Supplier	Purity	Form	Additional Information
MedChemExpress	98.10% <a href="#">[1]</a>	Solid	Certificate of Analysis and SDS available on request.
Cro Splendid Lab Private Limited	95% <a href="#">[2]</a>	Powder	Analytical Grade.
Simson Pharma Limited	-	-	Accompanied by a Certificate of Analysis.
Pharmaffiliates	-	-	High purity.
Clearsynth	-	In Stock	-
CymitQuimica	-	Off-White Solid <a href="#">[3]</a>	-

Note: Purity and isotopic enrichment values are subject to batch-to-batch variability. It is imperative to obtain the Certificate of Analysis for the specific lot being purchased for accurate experimental work.

## Experimental Protocols: Quantification of Amantadine in Human Plasma using LC-MS/MS

The primary application of **Amantadine-d6** is as an internal standard (IS) for the quantification of amantadine in biological matrices, most commonly plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.

### Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting amantadine and **Amantadine-d6** from plasma, effectively removing proteins and other interfering substances.

Materials:

- Human plasma samples
- **Amantadine-d6** (internal standard stock solution)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- 10 mM Ammonium formate buffer (pH 3.0)
- Cation-exchange SPE cartridges (e.g., Phenomenex Strata-X-C)[[4](#)]
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Spiking: To 200  $\mu$ L of human plasma, add a known concentration of **Amantadine-d6** working solution.
- Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 10 mM ammonium formate buffer (pH 3.0).
- Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 10 mM ammonium formate buffer (pH 3.0) to remove hydrophilic impurities, followed by a wash with 1 mL of methanol to remove lipophilic impurities.
- Elution: Elute the amantadine and **Amantadine-d6** from the cartridge with 1 mL of a 5% ammonium hydroxide in methanol solution.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 100  $\mu$ L of the mobile phase for LC-MS/MS analysis.

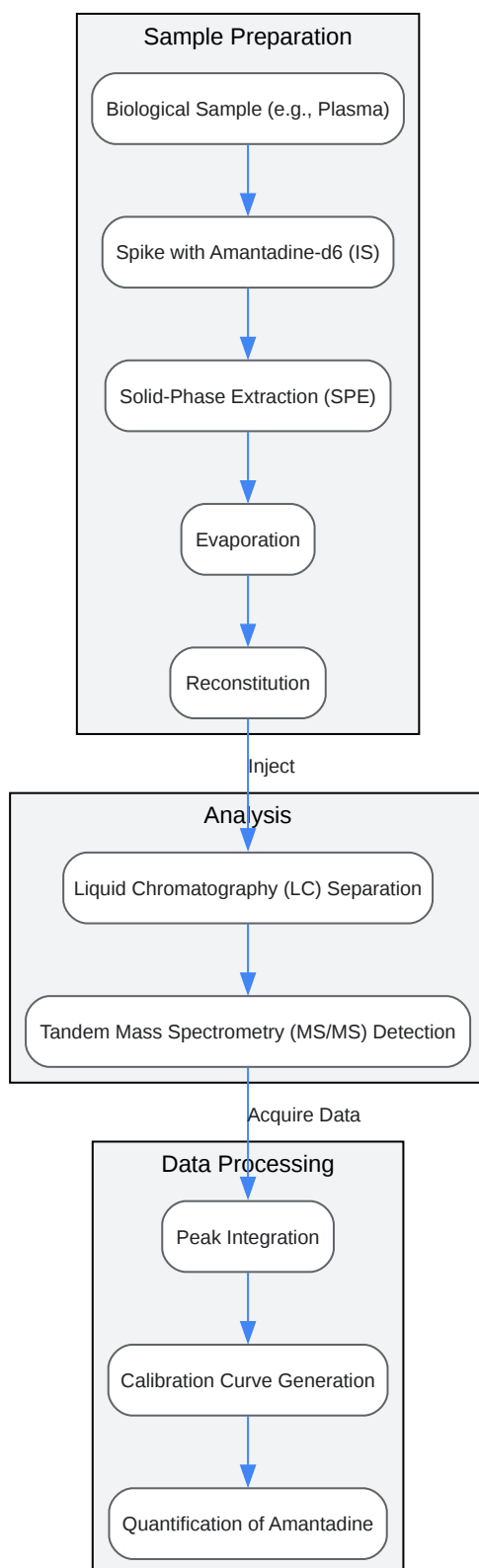
## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Table 3: LC-MS/MS Parameters for Amantadine Quantification

Parameter	Condition
Liquid Chromatography	
Column	Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 μm) or equivalent[5]
Mobile Phase	Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)[5]
Flow Rate	0.8 mL/min[6]
Injection Volume	10 μL
Column Temperature	40°C[6]
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Amantadine Transition	m/z 152.1 → 135.1[5]
Amantadine-d6 Transition	m/z 158.0 → 141.1[5]
Dwell Time	200 ms

## Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of amantadine in a biological sample using **Amantadine-d6** as an internal standard.



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Caption: Experimental workflow for amantadine quantification.

## Signaling Pathways

Amantadine's primary mechanism of action as an antiviral is the blockade of the M2 proton channel of the influenza A virus, inhibiting viral uncoating. In the context of Parkinson's disease, it is believed to act as a non-competitive NMDA receptor antagonist, leading to an increase in dopamine release and a reduction in its reuptake. As **Amantadine-d6** is a stable isotope-labeled analogue used for analytical purposes, it does not have a distinct signaling pathway from amantadine and is not used to study signaling pathways directly. The relevant visualization for its use is the experimental workflow.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of **Amantadine-d6**. For the most accurate and reliable results, researchers should always refer to the specific documentation provided by the supplier and validate all analytical methods according to established regulatory guidelines.

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